(2,2-Difluoroethyl)benzene
Description
Significance of gem-Difluorinated Moieties in Contemporary Organic Synthesis
The gem-difluorinated moiety (a carbon atom bonded to two fluorine atoms, -CF2-) is a critical structural motif in modern organic chemistry, primarily due to its unique stereoelectronic properties. The high electronegativity of the two fluorine atoms significantly influences the adjacent atoms, affecting the molecule's reactivity, conformation, and metabolic stability. nih.gov In medicinal chemistry, the gem-difluoro group is often used as a bioisostere for other functional groups, such as a carbonyl group, an ether oxygen, or a hydroxylated carbon, helping to improve the pharmacological profile of drug candidates. researchgate.net
Overview of the Benzene (B151609) Scaffold in Organofluorine Chemistry
The benzene ring is a fundamental scaffold in organic chemistry, and its combination with fluorine atoms gives rise to fluorinated arenes, a class of compounds with distinct reactivity and physicochemical properties compared to their non-fluorinated counterparts. core.ac.uk The introduction of fluorine to a benzene ring can significantly impact its electronic nature. Fluorine is the most electronegative element and acts as a strong electron-withdrawing group through induction, which can, for example, increase the acidity of nearby functional groups. researchgate.netcore.ac.uk
This modification of electronic properties is crucial in the design of functional molecules. In addition to electronic effects, fluorine substitution also affects physical properties like lipophilicity. For instance, fluorobenzene (B45895) is more lipophilic than benzene. core.ac.uk This property is advantageous in drug development, as it can influence how a drug is absorbed, distributed, and metabolized in the body. The benzene scaffold serves as a robust platform for arranging fluorine atoms and fluorinated groups in three-dimensional space, influencing how a molecule interacts with biological targets like enzymes or receptors. mdpi.com The unique properties imparted by fluorine make fluorinated benzene derivatives prevalent in a high percentage of commercial pharmaceuticals and agrochemicals. chinesechemsoc.org
Scope of Academic Research on (2,2-Difluoroethyl)benzene
Academic and industrial research on this compound explores its synthesis and application as a building block for more complex molecules. The compound's structure, featuring both a stable aromatic ring and a reactive difluoroethyl group, makes it a versatile intermediate. smolecule.com
Several synthetic routes to this compound and its derivatives have been explored. One common approach is the difluoroethylation of aromatic compounds. smolecule.com Another key reagent in this area is 2,2-difluoroethyl p-toluenesulfonate, which serves as a versatile source for the difluoroethyl group, allowing it to be attached to various nucleophiles. nbinno.com The development of novel, environmentally friendly, and catalyst-free methods for creating gem-difluorinated compounds is an ongoing area of interest, driven by the need for more sustainable chemical processes. mdpi.com
The primary application investigated for this compound is as an intermediate in the synthesis of biologically active molecules. smolecule.com Research has indicated its potential in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-cancer properties. smolecule.com The difluoroethyl moiety is valued for its ability to enhance lipophilicity and metabolic stability in potential drug candidates. smolecule.com Beyond pharmaceuticals, the compound is also explored for its utility in creating new agrochemicals, such as pesticides and herbicides, and in material science, where its fluorinated structure can contribute to the development of advanced materials with enhanced thermal and chemical resistance. smolecule.com The commercial availability of derivatives like 1-bromo-4-(2,2-difluoroethyl)benzene (B1490770) further facilitates its use in research, allowing for its incorporation into larger molecules through cross-coupling reactions. sigmaaldrich.comfluorochem.co.uk
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoroethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQHPJKYUJYLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964785 | |
| Record name | (2,2-Difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50561-98-3 | |
| Record name | NSC142234 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,2-Difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,2 Difluoroethyl Benzene and Its Derivatives
Direct Difluoroethylation Strategies
Direct C-H difluoroethylation involves the direct substitution of a hydrogen atom on an aromatic ring with a 2,2-difluoroethyl group. This is an atom-economical approach that avoids the pre-functionalization of the aromatic substrate.
Hypervalent iodine reagents have emerged as powerful tools for electrophilic fluoroalkylation reactions under mild conditions. chemrxiv.org These reagents act as electrophilic sources of the "CF₂CH₃" group, enabling its transfer to nucleophilic substrates. nih.gov Specifically, (2,2-difluoro-ethyl)(aryl)iodonium triflate has been successfully used for the 2,2-difluoroethylation of heteroatom nucleophiles like thiols, amines, and alcohols. chemrxiv.orgresearchgate.net The reaction is proposed to proceed through a ligand coupling mechanism. researchgate.net This method offers a complementary strategy to other difluoroethylation techniques and is notable for its mild conditions and high selectivity. oduillgroup.com
The general process involves the in-situ generation of the (2,2-difluoroethyl)(aryl)iodonium triflate reagent, which is then reacted with a suitable nucleophile. oduillgroup.com For instance, the synthesis can be achieved by reacting 1,1-difluoro-2-iodoethane (B1580631) with anisole (B1667542) in the presence of m-chloroperoxybenzoic acid (mCPBA) and trifluoromethanesulfonic acid, followed by the addition of the nucleophilic substrate. researchgate.net
Table 1: Electrophilic 2,2-Difluoroethylation of Thiophenol using a Hypervalent Iodine Reagent researchgate.net This table illustrates a representative example of the methodology.
| Reactant 1 (Aryl Source) | Reactant 2 (Fluoroalkyl Source) | Reagents | Nucleophile | Product | Yield |
| Anisole | 1,1-Difluoro-2-iodoethane | 1. mCPBA, CF₃SO₃H, MeCN | Thiophenol | S-(2,2-Difluoroethyl)thiophenol | 71% |
| 2. Cs₂CO₃ |
Radical-Mediated Difluoroethylation
Radical-based methods provide a powerful avenue for the direct C-H difluoroethylation of arenes and heteroarenes. mdpi.com These reactions typically involve the generation of a 2,2-difluoroethyl radical (•CF₂CH₃), which then adds to the aromatic ring. mdpi.com Various precursors and initiation methods have been developed.
One notable method is an electrochemical approach where the direct C-H difluoroethylation of (hetero)arenes is achieved without the need for metal catalysts or external oxidants. rsc.org This process is believed to involve a radical mechanism. rsc.org Another strategy employs zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as DFMS), a reagent that generates the CF₂H radical for direct difluoroethylation of nitrogen-containing heteroarenes and other π-systems. scispace.com
Light-induced, manganese-enabled direct C-H difluoroethylation has also been reported, using ArSO₂CF₂Br as the radical precursor. rsc.org The proposed mechanism suggests that the manganese complex not only mediates the generation of the active ArSO₂CF₂• radical but also activates the aromatic ring through π-complexation. rsc.org
Table 2: Comparison of Radical-Mediated Difluoroethylation Methods
| Method | Radical Precursor | Initiation | Key Features |
| Electrochemical | 2,2-Difluoroethylsulfone | Anodic Oxidation | Metal-free, oxidant-free, regioselective. rsc.org |
| DFMS Reagent | Zn(SO₂CF₂H)₂ | Thermal/Redox | Mild, operationally simple, good for heteroarenes. scispace.com |
| Manganese-Enabled | ArSO₂CF₂Br | Visible Light | Ligand-assisted, good for general arenes. rsc.org |
Catalytic Olefination Approaches from Aromatic Aldehydes
An indirect but effective route to (2,2-difluoroethyl)benzene involves the synthesis of a (2,2-difluorovinyl)benzene intermediate from an aromatic aldehyde, followed by reduction. A novel catalytic approach has been developed where hydrazones of aromatic aldehydes, generated in situ, are converted to the corresponding (2,2-difluorovinyl)benzenes. researchgate.net This reaction is a catalytic olefination that uses dibromodifluoromethane (B1204443) in the presence of a copper(I) chloride catalyst. researchgate.net The resulting difluorovinyl compound can then be hydrogenated to yield the target this compound.
Other advanced olefination methods, such as photoredox-catalyzed deoxygenative olefination of aromatic aldehydes, have been developed to produce various alkenes and could be conceptually adapted for similar transformations. rsc.orgsemanticscholar.org
Cross-Coupling Reactions for C(sp²)–CF₂H Bond Formation
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. wikipedia.org For the synthesis of this compound, these methods involve coupling an aromatic partner (like an aryl halide or boronic acid) with a partner providing the difluoroethyl group, catalyzed by a transition metal. rsc.org
Palladium catalysis is a widely used and versatile tool for cross-coupling reactions. google.comnih.gov For the specific task of forming a C(sp²)-CF₂H bond, overcoming the challenges associated with the transmetalation and reductive elimination steps involving the CF₂H group is crucial. rsc.org
Researchers have developed an effective cooperative Pd/Ag catalytic system for the synthesis of difluoromethylarenes from aryl bromides or iodides. rsc.org This system utilizes (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) as the difluoromethyl source. The mechanism is thought to involve an in situ generated silver-difluoromethyl complex that acts as a transmetalation shuttle to the palladium center, facilitating the key C(sp²)-CF₂H bond-forming reductive elimination. rsc.org
Copper-catalyzed or mediated reactions offer a valuable alternative and sometimes complementary approach to palladium systems for fluoroalkylation. researchgate.net The first copper-catalyzed difluoromethylation of aryl iodides was reported using a zinc-based difluoromethylating reagent, [(DMPU)₂Zn(CF₂H)₂]. rsc.org
More directly related to the synthesis of this compound, a method has been developed for the formation of a 1,1-difluoroethyl copper species ("CuCF₂CH₃") from (1,1-difluoroethyl)trimethylsilane (TMSCF₂CH₃). cas.cn This reactive copper species can then be used in the efficient 1,1-difluoroethylation of diaryliodonium salts under mild conditions to produce (1,1-difluoroethyl)arenes in good to excellent yields. cas.cn This procedure is noted for its tolerance of a wide range of functional groups. cas.cn
Table 3: Copper-Mediated 1,1-Difluoroethylation of Diaryliodonium Salts cas.cn This table shows the scope of the reaction with various substituted diaryliodonium salts.
| Aryl Group (in Ar-I⁺-Ph) | Product | Yield |
| 4-tert-Butylphenyl | 1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene | 82% |
| 4-Methoxyphenyl | 1-(1,1-Difluoroethyl)-4-methoxybenzene | 85% |
| 4-Chlorophenyl | 1-Chloro-4-(1,1-difluoroethyl)benzene | 81% |
| 4-Bromophenyl | 1-Bromo-4-(1,1-difluoroethyl)benzene | 78% |
| 4-Nitrophenyl | 1-(1,1-Difluoroethyl)-4-nitrobenzene | 65% |
| 4-(Trifluoromethyl)phenyl | 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene | 75% |
| 4-Formylphenyl | 4-(1,1-Difluoroethyl)benzaldehyde | 72% |
| 4-Hydroxyphenyl | 4-(1,1-Difluoroethyl)phenol | 55% |
Difluorocarbene-Involved Transformations
Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a versatile building block in organofluorine chemistry. rsc.org Its utility stems from its ability to act as a source of the difluoromethylene (-CF₂-) group or, in more complex transformations, as a source of a carbon-fluorine bond. rsc.orgrsc.org The generation of difluorocarbene can be achieved from various precursors under different conditions, ranging from harsh basic or high-temperature environments to milder, catalyzed processes. nii.ac.jpchim.it
Difluorocarbene as a CF₂ Source
In its most common role, difluorocarbene functions as an electrophilic species that introduces a difluoromethylene unit into a molecule. rsc.org This is typically achieved through reactions like [2+1] cycloadditions with alkenes and alkynes or X-H insertions (where X can be O, N, S, etc.). rsc.org The resulting gem-difluorinated structures are of significant interest in medicinal and materials chemistry.
One notable method for generating difluorocarbene for these transformations involves the use of (bromodifluoromethyl)trimethylsilane (B180072) (Me₃SiCF₂Br), which decomposes to form :CF₂ under the influence of mild basic activators. nih.gov This approach allows for the insertion of the CF₂ group into various bonds under relatively gentle conditions. nih.gov For instance, the reaction of difluorocarbene with nucleophiles, such as organozinc reagents, generates a difluoromethylated species that can then react with an electrophile. nih.gov This three-component assembly strategy highlights the role of difluorocarbene as a bipolar CF₂ synthon. nih.govacs.org
The table below summarizes various precursors used to generate difluorocarbene, which can subsequently be used to synthesize derivatives containing the difluoroethyl moiety.
| Precursor | Generation Conditions | Reference |
| Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | High temperature (>120 °C) | chim.it |
| Chlorodifluoromethane (CHClF₂) | Strong base (e.g., OH⁻) | chim.it |
| Phenyl(trifluoromethyl)mercury (PhHgCF₃) | NaI | chim.it |
| (Bromodifluoromethyl)trimethylsilane (Me₃SiCF₂Br) | Mildly basic activators (HMPA, DMPU, Br⁻) | nih.gov |
| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) | N-heterocyclic carbene (NHC) or proton sponge catalysis, 50-60 °C | chim.it |
Difluorocarbene as a C-F Source in Cyclization Reactions
Beyond its role as a CF₂ donor, difluorocarbene can also participate in reactions where it acts as a source of a single fluorine atom and a carbon atom, leading to the formation of fluorinated heterocyclic systems. rsc.orgrsc.orgrsc.org This less common reactivity pathway opens up new avenues for the synthesis of complex fluorinated molecules. rsc.org
A recent study demonstrated that difluorocarbene can mediate the cyclization of 2-aminobenzenethiols to form fluorinated benzothiazoles. rsc.orgrsc.org In this process, the difluorocarbene is believed to react with both the thiol and amino groups, leading to a cascade of events that culminates in the formation of a C-F bond and the closure of the thiazole (B1198619) ring. rsc.org This transformation represents a novel strategy where a one-step process achieves both heterocycle construction and fluorine incorporation. rsc.org While this specific example does not directly produce a this compound derivative, the principle of using difluorocarbene as a C-F source in cyclizations is a key concept that could be adapted for such syntheses.
Intramolecular Cyclization Reactions Incorporating the this compound Moiety
Intramolecular cyclization reactions are powerful tools for constructing cyclic structures from linear precursors. When the precursor contains a this compound moiety, these reactions provide direct access to a range of fluorine-containing polycyclic compounds.
Photoredox Catalyzed Fluoroalkylarylation of Unactivated Alkenes
Photoredox catalysis has emerged as a mild and efficient method for generating radicals and promoting challenging chemical transformations. One such application is the intramolecular fluoroalkylarylation of unactivated alkenes. researchgate.net This strategy has been successfully employed to synthesize tetralin derivatives bearing a difluoromethyl group. researchgate.netacs.org
In a key study, substrates containing an alkene tethered to a benzene (B151609) ring were subjected to photoredox-catalyzed cyclization. acs.org The reaction is initiated by the generation of a difluoromethyl radical from a suitable precursor, such as HCF₂SO₂Cl, under visible light irradiation with a photocatalyst like fac-Ir(ppy)₃. acs.org This radical adds to the unactivated alkene, creating a new alkyl radical which then undergoes a 6-exo cyclization onto the appended phenyl ring to form the tetralin scaffold. researchgate.netacs.org This methodology demonstrates that the 6-exo radical cyclization onto a phenyl ring is kinetically favored over the corresponding 5-exo cyclization. researchgate.netacs.org
The table below illustrates the scope of this reaction for forming difluoromethylated tetralin derivatives.
| Substrate | Fluoroalkyl Source | Catalyst | Base | Yield (%) | Reference |
| Diethyl 2-allyl-2-(4-methoxyphenyl)malonate | HCF₂SO₂Cl | fac-Ir(ppy)₃ | Na₂CO₃ | 81 | acs.org |
| Diethyl 2-allyl-2-(4-(trifluoromethyl)phenyl)malonate | HCF₂SO₂Cl | fac-Ir(ppy)₃ | Na₂CO₃ | 75 | acs.org |
| Diethyl 2-allyl-2-(naphthalen-2-yl)malonate | HCF₂SO₂Cl | fac-Ir(ppy)₃ | Na₂CO₃ | 65 | acs.org |
Base-Mediated Cyclizations for Difluorochromane Formation
Base-mediated reactions provide an alternative pathway for the synthesis of fluorinated heterocycles. The formation of 2,2-difluorochromane derivatives can be achieved through the intramolecular cyclization of appropriately substituted phenols.
One approach involves the reaction of phenols with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) under basic conditions to generate aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. beilstein-journals.org A specific derivative, prepared from a phenol (B47542) containing an alkene moiety, was shown to undergo an intramolecular 1,4-addition reaction upon treatment with zinc and chlorotrimethylsilane (B32843) (TMSCl) to yield a 2,2-gem-difluorochromane, albeit in low yield. beilstein-journals.org
Another strategy involves a difluorocarbene-triggered cascade cyclization. acs.org In this method, a substrate containing both a phenolic hydroxyl group and an ester can undergo a homologation-cyclization process. The difluorocarbene, generated from a precursor like the Ruppert-Prakash reagent (TMSCF₃), reacts sequentially with the phenolate (B1203915) and the ester group to construct the gem-difluorinated heterocyclic ring. acs.org This has been applied to synthesize 2,2-difluorobenzofuran-3(2H)-ones, a related heterocyclic system. researchgate.net
C-H/N-H Coupling Strategies for Indoline (B122111) Derivatives
Palladium-catalyzed C-H activation and subsequent coupling with an N-H bond represents a highly efficient strategy for synthesizing nitrogen-containing heterocycles like indolines. This method has been successfully applied to precursors derived from this compound to create 3-fluoro and 3,3-difluoroindoline (B14808264) derivatives.
A direct approach involves the intramolecular cyclization of N-(2,2-difluoro-2-phenylethyl)picolinamides. thieme-connect.com In this reaction, a palladium acetate (B1210297) catalyst and an oxidant, such as phenyliodine bis(trifluoroacetate) (PIFA), promote the coupling of an aromatic C-H bond with the N-H bond of the picolinamide-protected amine. thieme-connect.comorganic-chemistry.org This transformation proceeds under thermal conditions to afford N-picolinoyl-3-fluoroindoline derivatives. The reaction tolerates a range of substituents on the phenyl ring of the this compound moiety. thieme-connect.com Subsequent manipulation of the products, such as elimination of the picolinamide (B142947) directing group and one of the fluorine atoms, can lead to the formation of 3-fluoroindoles. thieme-connect.com
The following table presents the yields for the synthesis of various substituted N-picolinoyl-3-fluoroindolines via this C-H/N-H coupling strategy.
| Substituent on Phenyl Ring | Catalyst | Oxidant | Yield (%) | Reference |
| H | Pd(OAc)₂ | PhI(OAc)₂ | 85 | thieme-connect.com |
| 4-Me | Pd(OAc)₂ | PhI(OAc)₂ | 86 | thieme-connect.com |
| 4-OMe | Pd(OAc)₂ | PhI(OAc)₂ | 82 | thieme-connect.com |
| 4-F | Pd(OAc)₂ | PhI(OAc)₂ | 87 | thieme-connect.com |
| 4-Cl | Pd(OAc)₂ | PhI(OAc)₂ | 80 | thieme-connect.com |
| 4-Br | Pd(OAc)₂ | PhI(OAc)₂ | 83 | thieme-connect.com |
| 4-CF₃ | Pd(OAc)₂ | PhI(OAc)₂ | 52 | thieme-connect.com |
| 2-Me | Pd(OAc)₂ | PhI(OAc)₂ | 75 | thieme-connect.com |
| 3-Me | Pd(OAc)₂ | PhI(OAc)₂ | 65 | thieme-connect.com |
Synthesis of Specific this compound Derivatives and Analogues
The incorporation of the 2,2-difluoroethyl group into complex organic scaffolds is a subject of ongoing research. The following sections detail the synthetic approaches to a variety of derivatives and analogues that feature this fluorinated motif.
Benzimidazo[2,1-a]isoquinolin-6(5H)-ones
A notable method for the synthesis of difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones involves a radical cascade cyclization. Current time information in Bangalore, IN.wikipedia.orgthermofisher.com This approach utilizes 2-arylbenzoimidazoles and α,α-difluorophenylacetic acid as the starting materials. wikipedia.org The reaction proceeds under metal-free and base-free conditions, offering a high degree of functional group tolerance and producing the desired products in good yields. Current time information in Bangalore, IN.wikipedia.org
The process is initiated by the generation of a difluoroarylmethyl radical from α,α-difluorophenylacetic acid, which then engages in a cascade cyclization with the 2-arylbenzimidazole substrate. wikipedia.orgthermofisher.com This strategy has been successfully applied to generate a variety of substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones. wikipedia.org An electrochemical-induced radical cascade cyclization has also been reported, providing an alternative mild and oxidant-free method to access MeCF2-featured indolo/benzoimidazo[2,1-a]isoquinolin-6(5H)-ones. nih.gov
Table 1: Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones
| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-acryloyl-2-arylbenzimidazole | Difluoromethyltriphenylphosphonium bromide | Visible light, organophotocatalyst | CF2H-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-one | Good to Excellent | jk-sci.com |
| 2-Arylbenzoimidazole | α,α-Difluorophenylacetic acid | Radical initiator, heat | Difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-one | 94% | wikipedia.org |
| Unsaturated Amides | - | Electrochemical induction | MeCF2-substituted benzo nih.govjk-sci.comimidazo[2,1-a]isoquinolin-6(5H)-one | 82% | nih.gov |
Indole (B1671886) and Indoline Derivatives
The synthesis of indole and indoline derivatives bearing a 2,2-difluoroethyl group can be achieved through modern catalytic methods. A direct approach to 3,3-difluoroindolines involves the Pd-catalyzed C–H/N–H coupling of 2,2-difluoro-2-phenylethan-1-amines, using picolinamide as a directing group. researchgate.net This method allows for the selective formation of 3,3-difluoroindolines or 3-fluoroindoles by controlling the reaction temperature. researchgate.net
For the synthesis of more complex fluorinated indole analogues, such as fluorinated isocryptolepine analogues, a palladium-catalyzed dual C-H functionalization of indoles has been developed. nih.gov This protocol utilizes fluorinated imidoyl chlorides as novel synthons. nih.gov Furthermore, substituted indole ureas with a 1-(2,2-difluoroethyl)pyrazole moiety can be synthesized via a Suzuki coupling reaction, where 1-(2,2-difluoroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is coupled with a suitable indole precursor in the presence of a palladium catalyst. google.com
Table 2: Synthesis of (2,2-Difluoroethyl) Indole and Indoline Derivatives | Starting Material | Key Reagents/Catalyst | Product | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | | (2-(4-Bromophenyl)-2,2-difluoroethyl)picolinamide | Pd(OAc)2, Pivalic acid, K2CO3 | 6-Bromo-1-picolinoyl-3,3-difluoroindoline | 82% | researchgate.net | | Indole | Fluorinated imidoyl chloride | Pd(OAc)2 | Fluorinated isocryptolepine analogue | up to 96% | nih.gov | | Indole urea (B33335) derivative (S2) | 1-(2,2-difluoroethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Potassium acetate | 1-(2,2-difluoroethyl)pyrazole substituted indole urea | Not specified | google.com |
Aryl 2-Bromo-2-chloro-1,1-difluoroethyl Ethers
An efficient and convenient synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers has been developed through the base-mediated reaction of phenols with halothane (2-bromo-2-chloro-1,1,1-trifluoroethane). This method avoids the use of expensive transition-metal catalysts and harsh reagents. The reaction proceeds under mild conditions and is compatible with a variety of substituted phenols, affording the products in moderate to good yields. The process involves the addition of the phenoxide to the gem-difluoromethylene carbon of a difluoroethene intermediate generated from halothane.
Table 3: Synthesis of Aryl 2-Bromo-2-chloro-1,1-difluoroethyl Ethers
| Phenol Derivative | Reagent | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|
| Phenol | Halothane | NaH | DMF | 2-Bromo-2-chloro-1,1-difluoroethyl phenyl ether | 74% |
| 4-Methoxyphenol | Halothane | NaH | DMF | 1-(2-Bromo-2-chloro-1,1-difluoroethoxy)-4-methoxybenzene | 85% |
| 4-Nitrophenol | Halothane | NaH | DMF | 1-(2-Bromo-2-chloro-1,1-difluoroethoxy)-4-nitrobenzene | 68% |
Diethyl 3-(2,2-Difluoroethyl)-2,3-dihydro-1H-indene-1,1-dicarboxylates
The synthesis of diethyl 3-(2,2-difluoroethyl)-2,3-dihydro-1H-indene-1,1-dicarboxylates can be accomplished via a photoredox-catalyzed difluoromethylation of unactivated alkenes coupled with a C-C bond formation to an aryl ring. acs.org This reaction is conducted under mild conditions and results in the formation of the indene (B144670) derivative. acs.org The reaction involves the generation of a difluoromethyl radical which then undergoes a 6-exo radical cyclization onto a phenyl ring. acs.org
In a typical procedure, the reaction is carried out using a photocatalyst such as fac-Ir(ppy)3, a difluoromethyl source like HCF2SO2Cl, and a base in a suitable solvent like acetonitrile (B52724), irradiated with visible light. acs.org
Table 4: Synthesis of Diethyl 3-(2,2-Difluoroethyl)-2,3-dihydro-1H-indene-1,1-dicarboxylate
| Alkene Substrate | Difluoromethyl Source | Photocatalyst | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Diethyl 2-allyl-2-phenylmalonate | HCF2SO2Cl | fac-Ir(ppy)3 | Na2HPO4 | CH3CN | Diethyl 3-(2,2-difluoroethyl)-2,3-dihydro-1H-indene-1,1-dicarboxylate | 25% | acs.org |
Poly[N-(2,2-difluoroethyl)acrylamide]
Poly[N-(2,2-difluoroethyl)acrylamide] (pDFEA) is a thermoresponsive polymer that can be synthesized via reversible addition-fragmentation chain-transfer (RAFT) polymerization. rsc.orgmdpi.com This controlled radical polymerization technique allows for the preparation of polymers with defined molecular weights and low dispersity. organic-chemistry.org
The synthesis of block copolymers containing pDFEA, such as poly[N-(2-hydroxypropyl)methacrylamide]-block-poly[N-(2,2-difluoroethyl)acrylamide], is achieved through sequential RAFT polymerizations. mdpi.com Typically, a chain transfer agent like 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid and an initiator such as 2,2′-azobis(2-methylpropionitrile) (AIBN) are used. mdpi.com The polymerization of N-(2,2-difluoroethyl)acrylamide monomer is carried out to form the thermoresponsive pDFEA block. rsc.orgmdpi.com
Table 5: Synthesis of Poly[N-(2,2-difluoroethyl)acrylamide] Copolymers
| Polymer Type | Monomers | Chain Transfer Agent (CTA) | Initiator | Polymerization Method | Reference |
|---|---|---|---|---|---|
| Diblock copolymer | N-(2-hydroxypropyl)methacrylamide, N-(2,2-difluoroethyl)acrylamide | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Sequential RAFT polymerization | mdpi.com |
| Homopolymer | N-(2,2-difluoroethyl)acrylamide | Not specified | Not specified | RAFT polymerization | rsc.org |
Chemical Transformations and Reactivity of 2,2 Difluoroethyl Benzene Analogues
Reactions Typical for Aryl Halides with 2,2-Difluoroethyl Substituents
Aryl halides are pivotal precursors in organic synthesis, and the presence of a 2,2-difluoroethyl substituent can modulate their reactivity in cross-coupling reactions. While simple aryl halides are generally resistant to nucleophilic attack, the introduction of strongly electron-withdrawing groups, such as nitro groups, at the ortho or para positions can significantly activate the halide for nucleophilic aromatic substitution (SNAr). libretexts.org For instance, 1-chloro-2,4-dinitrobenzene (B32670) readily reacts with dimethylamine (B145610) at room temperature, a reaction that does not proceed with chlorobenzene (B131634) under the same conditions. libretexts.org This activation is due to the stabilization of the negatively charged Meisenheimer intermediate by the electron-withdrawing substituents. libretexts.org
In the context of modern cross-coupling catalysis, palladium-based systems have proven effective for the arylation of various nucleophiles, including fluoroalkylamines. The coupling of aryl bromides and chlorides with fluoroalkylamines can be achieved using a palladium catalyst with a specific phosphine (B1218219) ligand (AdBippyPhos) and a weak base like potassium phenoxide (KOPh). nih.gov This methodology is significant as it avoids the harsh basic conditions that can degrade the fluoroalkylaniline products. nih.gov The reactions generally proceed with low catalyst loadings and tolerate a range of functional groups. nih.gov
Nickel-catalyzed cross-coupling reactions also provide a valuable route to C(sp²)–C(sp³) bond formation. An efficient method for the alkylation of arylboronic acids with functionalized alkyl halides, including those with difluoroethyl groups, has been developed using a nickel catalyst under mild conditions. researchgate.net This represents a significant advancement for the direct 2,2-difluoroethylation of aryl- and heteroarylboronic acids. researchgate.net
The table below summarizes key cross-coupling reactions involving aryl halides with fluoroalkyl substituents.
| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Ref |
| Nucleophilic Aromatic Substitution | Strong electron-withdrawing groups (e.g., NO₂) | Activated Aryl Halides, Nucleophiles (e.g., Amines) | Substituted Aromatics | libretexts.org |
| Palladium-Catalyzed C-N Coupling | [Pd(allyl)Cl]₂ / AdBippyPhos, KOPh | Aryl Halides, Fluoroalkylamines | Fluoroalkylanilines | nih.gov |
| Nickel-Catalyzed Suzuki Coupling | Nickel Catalyst, Mild Base | Arylboronic Acids, Alkyl Halides (including 2,2-difluoroethyl) | Alkylated Arenes | researchgate.net |
| Copper-Mediated C-CF₂H Coupling | [(IPr)Cu(CF₂H)] | Aryl Iodides | Difluoromethylarenes | rsc.org |
| Palladium-Catalyzed C-CF₂H Coupling | Pd Catalyst, PDFA or Ethyl Bromodifluoroacetate | Aryl Boronic Acids | Difluoromethylarenes | rsc.org |
Functionalization Reactions of the 2,2-Difluoroethyl Group
The 2,2-difluoroethyl group itself can be a site for further chemical transformations, which can proceed through either ionic or radical pathways.
Ionic functionalization often involves the generation of a difluorocarbene or a related electrophilic species. For instance, the reaction of phenols with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) under basic conditions can yield aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. beilstein-journals.org These products are highly functionalized and can undergo further transformations. beilstein-journals.org
Another approach involves the Knoevenagel-type condensation of 1,3-dicarbonyl compounds with difluoroacetic anhydride, which generates an electrophilic difluoroacetaldehyde (B14019234) equivalent in situ. researchgate.net This method provides access to (2,2-difluoroethyl)-1,3-dicarbonyl compounds. researchgate.netresearchgate.net
Radical reactions offer a complementary and powerful strategy for the functionalization of the 2,2-difluoroethyl group and for the introduction of this moiety into various molecular scaffolds. The difluoromethyl radical (•CF₂H) is a key intermediate in these transformations. rsc.org
Several reagents can serve as precursors to the •CF₂H radical, and their activation can be achieved through various means, including single-electron oxidation or reduction. rsc.org For example, visible light-induced radical cascade reactions of unactivated alkenes with a suitable difluoromethyl source can lead to the formation of CF₂H-substituted polycyclic compounds. acs.org This strategy has been successfully applied to the synthesis of CF₂H-substituted polycyclic imidazoles. acs.orgnih.gov
A practical source of chlorodifluoromethyl radicals is O-octadecyl-S-chlorodifluoromethyl xanthate, derived from chlorodifluoroacetic acid. acs.org This reagent can be used to synthesize gem-difluoroalkenes and (2,2-difluoroethyl)-substituted indoles and naphthols. acs.org Furthermore, the regioselective C-H difluoromethylation of pyridines can be achieved by switching between ionic and radical pathways, allowing for meta- or para-functionalization. nih.gov
The following table highlights different methods for generating and reacting with the difluoromethyl radical.
| Radical Source/Method | Substrates | Product Type | Ref |
| Zn(SO₂CF₂H)₂ (via single-electron oxidation) | Alkenes | CF₂H-substituted compounds | rsc.org |
| Visible Light-Induced Cascade | Unactivated Alkenes | CF₂H-substituted polycyclic imidazoles | acs.orgnih.gov |
| O-octadecyl-S-chlorodifluoromethyl xanthate | Alkenes, Indoles, Naphthols | gem-Difluoroalkenes, (2,2-Difluoroethyl)-indoles/naphthols | acs.org |
| Switched Ionic/Radical C-H Functionalization | Pyridines | meta- or para-Difluoromethylated pyridines | nih.gov |
Conformational Analysis and Intermolecular Interactions
The presence of the 2,2-difluoroethyl group significantly influences the conformational preferences and intermolecular interactions of molecules, primarily through the unique properties of the CF₂H group.
The CF₂H group is recognized as a lipophilic hydrogen bond donor. researchgate.netresearchgate.net The high electronegativity of the two fluorine atoms polarizes the C-H bond, enabling the hydrogen atom to participate in hydrogen bonding, albeit weaker than conventional donors like OH or NH groups. beilstein-journals.orgchemistryviews.org The hydrogen bond donating capacity of the CF₂H group has been quantified using various experimental methods, including ¹H NMR titration. beilstein-journals.org
Studies have shown that the direct attachment of the CF₂H group to cationic aromatic systems enhances its hydrogen bond donation ability. beilstein-journals.org The strength of the CF₂H···O hydrogen bond has been calculated to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.org In some cases, the CF₂H group can act as a surrogate for a hydroxyl group, forming similar dimeric structures, for example, in o-nitro-α,α-difluorotoluene dimers. chemistryviews.org The ability to form hydrogen bonds can also influence the conformational preference of the CF₂H group in solution. sci-hub.se
The hydrogen bond acidity parameter, [A], derived from ¹H NMR chemical shift differences in DMSO-d₆ and CDCl₃, confirms that compounds with a CF₂H group are better hydrogen-bond donors than their methylated counterparts. rsc.org
In peptide and protein structures, the introduction of fluorinated groups can have a profound impact on conformation. Studies on peptide models with C-terminal 2,2-difluoroethyl esters have provided insights into these effects. beilstein-journals.orgsemanticscholar.org
In N-acetylproline ester models, the nature of the terminal group influences the equilibrium between the s-trans and s-cis conformers of the tertiary amide bond. beilstein-journals.org The conformational impact of the 2,2-difluoroethyl ester has been investigated in several neutral and charged oligopeptides. beilstein-journals.orgsemanticscholar.org While detailed conformational analyses of peptides containing a (2,2-difluoroethyl)benzene moiety are specific, the principles from these model systems are applicable. For instance, theoretical conformational analysis of synthetic peptide models has shown that even short peptide sequences can adopt a wide range of conformational states in solution. nih.gov More complex peptide systems, such as lipopeptaibols, have been shown to adopt helical conformations stabilized by intramolecular hydrogen bonds. nih.gov
Advanced Spectroscopic and Chromatographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the characterization of (2,2-Difluoroethyl)benzene. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of all atoms in the molecule.
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct sets of signals corresponding to the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, and the terminal methine (CH) proton.
Aromatic Protons (C₆H₅-): These five protons are expected to appear in the aromatic region of the spectrum, typically as a complex multiplet around δ 7.2-7.4 ppm. youtube.com The overlap of signals from the ortho, meta, and para protons often makes individual assignment challenging without advanced 2D NMR techniques.
Methylene Protons (-CH₂-CHF₂): The two protons of the methylene group are chemically equivalent. Their signal is anticipated to be split into a triplet of doublets (td). The triplet arises from coupling to the adjacent single methine proton (³JHH), and this triplet is further split into doublets by the two geminal fluorine atoms (³JHF).
Methine Proton (-CHF₂): The single proton on the difluoromethyl group is expected to produce the most complex signal, a triplet of triplets (tt). This pattern results from coupling to the two adjacent methylene protons (³JHH) and the two geminal fluorine atoms (²JHF). The large geminal hydrogen-fluorine coupling constant (²JHF) is a characteristic feature. rsc.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ~ 7.30 | m | - | C₆H ₅- |
| ~ 6.05 | tt | ²JHF ≈ 57 Hz, ³JHH ≈ 4 Hz | -CHF₂ |
| ~ 3.15 | td | ³JHF ≈ 15 Hz, ³JHH ≈ 4 Hz | -CH₂ -CHF₂ |
Note: Data are predicted based on spectroscopic principles and data from analogous compounds.
¹³C NMR Spectroscopic Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, as the symmetry of the phenyl group results in the equivalence of the two ortho and two meta carbons. docbrown.infodocbrown.info A key feature of the spectrum is the presence of carbon-fluorine (C-F) coupling, which splits the signals of the carbons bearing or adjacent to the fluorine atoms. hw.ac.uk
Aromatic Carbons: Four signals are expected for the benzene (B151609) ring. The signal for the ipso-carbon (C1, attached to the ethyl group) will appear as a triplet due to coupling with the fluorine atoms three bonds away (³JCF). The signals for the ortho (C2/C6), meta (C3/C5), and para (C4) carbons will also be present in the typical aromatic region (δ 125-140 ppm). docbrown.info
Aliphatic Carbons: The two carbons of the ethyl side chain will be clearly distinguishable. The -C HF₂ carbon will appear as a prominent triplet with a large one-bond carbon-fluorine coupling constant (¹JCF). The benzylic -C H₂- carbon will also appear as a triplet, but with a smaller two-bond coupling constant (²JCF).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment |
| ~ 135 | t, ³JCF ≈ 5 Hz | C 1 (ipso) |
| ~ 129 | s | C 3/C 5 (meta) |
| ~ 128.5 | s | C 4 (para) |
| ~ 127 | s | C 2/C 6 (ortho) |
| ~ 115 | t, ¹JCF ≈ 240 Hz | -C HF₂ |
| ~ 40 | t, ²JCF ≈ 22 Hz | -C H₂-CHF₂ |
Note: Data are predicted based on spectroscopic principles and data from analogous compounds.
¹⁹F NMR Spectroscopic Analysis
Given that fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds. wikipedia.orghuji.ac.il For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal's multiplicity is determined by coupling to the neighboring protons. It is predicted to be a doublet of triplets (dt) due to the large two-bond coupling to the geminal methine proton (²JFH) and the smaller three-bond coupling to the two vicinal methylene protons (³JFH).
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ~ -114 | dt | ²JFH ≈ 57 Hz, ³JFH ≈ 15 Hz | -CHF₂ |
Note: Data are predicted based on spectroscopic principles. Chemical shift is relative to CFCl₃.
Mass Spectrometry (MS) Applications
Mass spectrometry, particularly using electron ionization (EI), provides crucial information about the molecular weight and structural fragments of this compound. The molecular formula is C₈H₈F₂, corresponding to a molecular weight of 142.15 g/mol .
The fragmentation pattern is expected to be characteristic of an alkylbenzene containing fluorine. chemguide.co.ukdocbrown.info
Molecular Ion (M⁺): A distinct molecular ion peak should be observed at a mass-to-charge ratio (m/z) of 142.
Benzylic Cleavage: The most significant fragmentation pathway for alkylbenzenes is cleavage of the benzylic C-C bond. youtube.com This would involve the loss of a difluoromethyl radical (•CHF₂) to form the highly stable tropylium (B1234903) ion or benzyl (B1604629) cation ([C₇H₇]⁺) at m/z 91. This is often the base peak in the spectrum.
Loss of Fluorine: Fragmentation may also occur through the loss of a fluorine atom from the molecular ion, resulting in an ion at m/z 123 ([C₈H₈F]⁺).
Other Fragments: Other significant peaks may arise from the loss of ethene from the [M-F]⁺ ion or further fragmentation of the benzene ring, leading to characteristic aromatic fragments at m/z 77 ([C₆H₅]⁺) and m/z 51 ([C₄H₃]⁺). docbrown.infofluorine1.ru
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Ion Formula | Description |
| 142 | [C₈H₈F₂]⁺ | Molecular Ion (M⁺) |
| 123 | [C₈H₈F]⁺ | Loss of a fluorine atom [M-F]⁺ |
| 91 | [C₇H₇]⁺ | Loss of •CHF₂ radical (Benzylic cleavage) |
| 77 | [C₆H₅]⁺ | Loss of the ethylfluoride side chain |
Note: Fragmentation pattern is predicted based on established principles of mass spectrometry.
Chromatographic Methodologies
Gas chromatography is the primary method for assessing the purity of this compound and separating it from potential impurities, starting materials, or byproducts. Due to its volatility, it is well-suited for GC analysis. A typical method would employ a high-resolution capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.
The choice of stationary phase is critical for achieving good separation. A non-polar or mid-polarity column is generally suitable for aromatic compounds. sccwrp.org The retention time of the compound will depend on the specific conditions used, including the column type, temperature program, and carrier gas flow rate.
Table 5: Typical Gas Chromatography (GC) Parameters for Analysis
| Parameter | Specification |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID) |
| Stationary Phase | 5% Phenyl-polydimethylsiloxane (e.g., DB-5, HP-5) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) |
| Oven Program | Example: 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of this compound. Given its aromatic and fluorinated nature, reversed-phase HPLC (RP-HPLC) is the most appropriate mode for analysis. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
The chromatographic behavior of this compound is influenced by the unique properties conferred by its fluorine atoms. Fluorinated phases, such as pentafluorophenyl (PFP) columns, can offer alternative selectivity compared to traditional C8 or C18 columns, particularly for halogenated aromatic compounds. chromatographyonline.comchromatographyonline.com However, standard ODS-C18 columns are also highly effective for the separation of benzene derivatives. researchgate.net A typical HPLC method would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection being the most common method for this class of compounds. researchgate.netsigmaaldrich.comdistantreader.org
| Parameter | Condition 1 (Benzene) sigmaaldrich.com | Condition 2 (Benzene Derivatives) researchgate.net | Condition 3 (Fluorinated Aromatics) oup.com |
|---|---|---|---|
| Stationary Phase | Ascentis® Express C18 (2.7 µm) | ODS-C18 (5 µm) | Fluorinated Phase (e.g., Fluofix) |
| Mobile Phase | Acetonitrile:Water (55:45) | Acetonitrile:0.1% Trifluoroacetic Acid (aq) (55:45 or 50:50) | Acetonitrile:Water or Methanol:Water |
| Flow Rate | 1.0 mL/min | Not Specified | Not Specified |
| Detection | UV at 254 nm | UV at 254 nm | UV |
| Temperature | 50 °C | Room Temperature | Not Specified |
Pre-column derivatization is a technique used to chemically modify an analyte before its introduction into the HPLC system. The primary goals are to improve chromatographic behavior or enhance detectability. journalajacr.comresearchgate.net This is typically achieved by attaching a "tag" or moiety that possesses a strong chromophore or fluorophore. libretexts.org
However, the application of pre-column derivatization to this compound is not a conventional strategy. The compound lacks common functional groups such as primary or secondary amines, hydroxyls, thiols, or carboxyl groups, which are the typical targets for the vast majority of derivatizing reagents. researchgate.netlibretexts.org Reagents like o-phthalaldehyde (B127526) (OPA), fluorescamine, dansyl chloride, and 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) are designed to react specifically with these functional groups and would not react with the chemically stable structure of this compound under standard HPLC derivatization conditions. journalajacr.comsdiarticle4.com
While electrophilic substitution reactions can occur on the benzene ring, the conditions required (e.g., strong Lewis acids, high temperatures) are harsh and incompatible with routine pre-column derivatization procedures, which necessitate rapid, quantitative reactions at mild temperatures. academicjournals.org Therefore, for the quantitative analysis of this compound, direct HPLC analysis without derivatization is the standard and preferred approach.
Post-column derivatization involves the addition of a reagent to the analyte after it has been separated on the HPLC column but before it reaches the detector. sdiarticle4.comnih.gov This strategy is employed to enhance the detection of analytes that are difficult to detect in their native form or to improve selectivity. nih.govwelch-us.com The reaction occurs in a reactor coil placed between the column and the detector. sdiarticle4.com
Similar to pre-column derivatization, the utility of post-column derivatization for analyzing this compound is highly limited. The compound's lack of reactive functional groups makes it unsuitable for reactions with common post-column reagents like ninhydrin (B49086) or OPA (for amines) or those targeting other specific functionalities. sdiarticle4.com The chemical inertness of the benzene ring and the difluoroethyl group under typical post-column reaction conditions means that there are no straightforward, widely-used derivatization reactions that could be applied to enhance its detection. Detection is almost exclusively achieved via its natural UV absorbance. up.ac.zashimadzu.com
A specialized application for fluorinated compounds involves post-column addition of a barium solution, allowing for indirect fluorine detection via the formation of BaF+ ions in an ICP-MS/MS detector. This is a highly specialized technique used for fluorine-specific quantification rather than a general-purpose derivatization for UV or fluorescence detection.
Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing aromatic compounds like this compound. The absorption of UV radiation by the molecule is due to electronic transitions of the π-electrons within the benzene ring chromophore. up.ac.zaspcmc.ac.in
The UV spectrum of benzene itself exhibits three absorption bands, with a primary band around 204 nm (the E2-band) and a weaker, secondary band with fine vibrational structure centered around 256 nm (the B-band). up.ac.zaspcmc.ac.in The most intense band, below 200 nm, is in the vacuum UV region and not typically observed with standard spectrophotometers. spcmc.ac.in
When substituents are added to the benzene ring, they can cause shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity (ε). The (2,2-Difluoroethyl) group is considered an alkyl substituent. Alkyl groups typically cause a small bathochromic shift (a shift to longer wavelengths) of the B-band due to hyperconjugation. spcmc.ac.in This effect is well-documented for various alkylbenzenes like toluene, ethylbenzene, and butylbenzene. spcmc.ac.innist.gov The fluorine atoms on the ethyl group have a minor inductive effect on the benzene ring's π-system and are not expected to significantly alter the primary influence of the alkyl group. Therefore, the UV-Vis spectrum of this compound is predicted to be very similar to that of other alkylbenzenes, showing a B-band shifted slightly to a longer wavelength compared to benzene.
| Compound | Substituent | λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| Benzene | -H | 256 | ~200 |
| Toluene | -CH₃ | 261 | ~300 |
| Ethylbenzene | -CH₂CH₃ | 262 | ~300 |
| n-Butylbenzene | -(CH₂)₃CH₃ | 262 | ~300 |
| This compound (Predicted) | -CH₂CHF₂ | ~262-263 | ~300 |
Data sourced from foundational spectroscopic literature. shimadzu.comspcmc.ac.in The values for this compound are predictive based on the trends observed for other alkylbenzenes.
Computational Chemistry and Mechanistic Studies of 2,2 Difluoroethyl Benzene Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. aps.org DFT methods are used to determine optimized geometries, reaction energies, and various spectroscopic properties. physics.gov.aznepjol.info
Ground State and Transition State Computations
To study the chemistry of (2,2-difluoroethyl)benzene, the first step would be to compute its ground-state geometry. This is typically achieved by using a selected DFT functional, such as B3LYP or M06-2X, along with a suitable basis set (e.g., 6-311++G(d,p)) to find the energy minimum on the potential energy surface. nepjol.infonih.gov For comparison, a DFT study on the related molecule, ethylbenzene, successfully determined its optimized structure and thermodynamic properties using the B3LYP/6-311++G(d,p) level of theory. nepjol.info
Transition state (TS) computations are crucial for understanding reaction kinetics. These calculations locate the saddle point on the potential energy surface between reactants and products. scm.comyoutube.com For a hypothetical reaction involving this compound, such as hydrogen abstraction by a hydroxyl radical, DFT would be used to model the geometry and energy of the transition state. mdpi.comusu.edu The activation energy, which is the energy difference between the transition state and the reactants, could then be calculated to predict the reaction rate. mdpi.com Studies on similar reactions, like the addition of fluoroarenes to metal-metal bonds, have successfully used DFT to model the relevant transition states and determine activation energies. nih.govrsc.org
Mechanistic Pathway Elucidation
DFT is a powerful tool for elucidating complex reaction mechanisms by mapping out the entire energy profile of a reaction, including intermediates and transition states. rsc.org For this compound, this could involve studying its oxidation pathways in the atmosphere or its metabolism. For instance, a detailed study on the reaction of the ethylbenzene-OH adduct with O₂ and NO₂ used DFT to explore nine different reaction pathways, identifying the major products and calculating reaction rate constants. mdpi.com A similar approach could be applied to this compound to understand how the fluorine substituents influence the reaction mechanism compared to its non-fluorinated analog.
Analysis of Intramolecular Hydrogen Bonding
Intramolecular hydrogen bonds can significantly influence the conformation and reactivity of a molecule. nih.govmdpi.com While this compound itself does not have a classical hydrogen bond donor, weak C–H···F interactions might be present. DFT calculations are highly effective for identifying and quantifying such weak interactions. nih.govukm.myresearchgate.net
Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are typically employed to characterize these bonds. researchgate.net QTAIM analysis can identify bond critical points (BCPs) between the hydrogen and fluorine atoms and quantify the electron density at these points, which is indicative of a bonding interaction. researchgate.net NBO analysis can reveal orbital interactions, such as charge transfer from a fluorine lone pair to an antibonding C–H orbital, providing further evidence and quantification of the hydrogen bond's strength. ukm.my
Solvation Free Energy Calculations
The energy required to transfer a molecule from the gas phase to a solvent, known as the solvation free energy, is critical for understanding its behavior in solution. nih.govni.ac.rs DFT, combined with continuum solvation models like the Polarizable Continuum Model (PCM) or the SMD model, is commonly used to calculate these energies. nih.govni.ac.rs These models treat the solvent as a continuous dielectric medium, which simplifies the calculation while often providing accurate results. Although no specific calculations for this compound are published, extensive databases and methods exist for accurately predicting solvation free energies for a wide range of organic molecules in various solvents. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed picture of dynamic processes, including solvation and transport properties. nih.govarxiv.org
Solvation Structure Analysis in Electrolyte Systems
MD simulations are particularly valuable for studying the structure of solvents and ions in electrolyte solutions, which is crucial for applications like lithium-ion batteries. nih.gov If this compound were to be considered as a co-solvent in an electrolyte, MD simulations could be used to analyze its interaction with lithium ions (Li⁺) and the corresponding anions.
The primary method for this analysis is the calculation of the radial distribution function (RDF), g(r), which describes the probability of finding one particle at a certain distance from another. nih.gov By calculating the RDF between Li⁺ and the fluorine or phenyl group of this compound, one could determine how the solvent molecules arrange themselves around the ion. Integrating the RDF up to its first minimum yields the coordination number, which is the average number of solvent molecules in the first solvation shell of the ion. lbl.gov Such studies have been performed for various fluorinated ethers and carbonate-based electrolytes to understand how solvent structure influences ion transport and battery performance. nih.govarxiv.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Scaffold Analysis Methodologies (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of compounds to their biological activity. In the context of a molecule like this compound, QSAR studies would seek to establish a mathematical function describing the relationship between its physicochemical properties and a specific biological effect. These models are integral to computational chemistry and drug design, helping to predict the activity of new molecules and guide the optimization of existing ones.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its structural properties. For benzene (B151609) derivatives, these properties can include electronic effects (such as those influenced by fluorine's high electronegativity), hydrophobicity, and steric factors. Computational models can be developed to predict activities ranging from enzyme inhibition to toxicity. The process involves selecting a dataset of molecules with known activities, calculating relevant molecular descriptors, constructing a mathematical model, and rigorously validating its predictive power.
Scaffold analysis is a complementary methodology used to represent the core structures of molecules. This is particularly useful in medicinal chemistry for classifying compounds into structural families and designing new ones.
A significant advancement in scaffold analysis is the development of Analog Series-Based Scaffolds (ASB). Unlike traditional methods, such as the Bemis-Murcko (BM) approach which defines scaffolds based on individual molecules, ASB scaffolds are derived from a series of structurally related compounds, or analogs. This method was designed to better incorporate synthetic information and structure-activity relationship (SAR) data into the scaffold representation.
The ASB methodology identifies a single, unique core structure for an entire analog series that captures all structural features conserved within that series. This is a key distinction from the Bemis-Murcko method, where a single analog series could potentially yield multiple different scaffolds. By focusing on the entire series, ASB scaffolds can more effectively differentiate between closely related compound series that exhibit different biological activities, even if they share the same conventional scaffold.
The process for identifying an ASB scaffold involves:
Systematic extraction of analog series from databases of bioactive compounds.
Identification of "structural key" compounds within each series.
Derivation of all matched molecular pair cores from these key compounds.
A core that represents all analog relationships within the series is designated as the ASB scaffold.
This approach provides a more chemically intuitive and information-rich representation of a compound series' core structure. Over 20,000 second-generation ASB scaffolds have been computationally identified from public databases, representing nearly 100,000 compounds with activity against numerous biological targets.
| Feature | Analog Series-Based (ASB) Scaffolds | Bemis-Murcko (BM) Scaffolds |
|---|---|---|
| Basis of Derivation | Derived from an entire analog series of compounds. | Derived from a single, individual compound. |
| Scaffold Uniqueness | A given analog series yields one and only one ASB scaffold. | A single analog series can yield one or more BM scaffolds. |
| Information Captured | Captures structural, synthetic, and activity (target) information of the series. | Represents the core ring and linker structure of one molecule. |
| Hierarchical Nature | Does not follow a molecular hierarchy. | Based on a molecular hierarchy of core structures and substituents. |
| Application in SAR | Can distinguish between related series with different activities that share a conventional scaffold. | May group compounds with different activities under the same scaffold. |
Computational modeling provides powerful tools to investigate the molecular interactions of compounds like this compound at an atomic level. These methods are essential for understanding how a molecule might bind to a biological target, such as a protein, and for predicting the effects of chemical modifications.
Molecular dynamics (MD) simulations and molecular docking are two key computational techniques used for this purpose.
Molecular Docking predicts the preferred orientation of a molecule when bound to a target, estimating the strength of the interaction.
Molecular Dynamics (MD) Simulations provide a dynamic view of the molecular complex over time, revealing how the molecule and its target behave and interact under simulated physiological conditions. This technique allows for the detailed study of conformational changes, binding stability, and the role of surrounding molecules like water.
For fluorinated compounds such as this compound, computational models must accurately account for the unique properties of fluorine. Fluorine's high electronegativity can significantly influence a molecule's electronic properties, affecting interactions with aromatic systems and its ability to form hydrogen bonds. The development of accurate force fields—the set of parameters used to calculate potential energy in simulations—is critical for reliably modeling these interactions. Computational studies have been crucial in understanding how fluorine substituents can modulate binding affinity, sometimes by disrupting water networks in a binding pocket or through direct interactions with the protein surface.
| Technique | Primary Function | Key Insights Provided | Relevance to Fluorinated Compounds |
|---|---|---|---|
| Molecular Docking | Predicts the binding pose and affinity of a small molecule to a biological target. | Identifies potential binding sites and energetically favorable orientations. | Helps predict how the difluoroethyl group might fit into a receptor's binding pocket. |
| Molecular Dynamics (MD) | Simulates the time-dependent behavior of a molecular system. | Reveals conformational changes, interaction stability, and the influence of solvent. | Assesses the stability of the binding pose and the dynamic nature of fluorine's interactions. |
| Quantum Mechanics (QM) | Calculates the electronic structure of molecules with high accuracy. | Provides detailed information on charge distribution, orbital energies, and reaction mechanisms. | Accurately models the strong electronic effects of fluorine on the benzene ring. |
Applications in Advanced Materials and Chemical Biology Non Clinical Focus
Role as a Privileged Scaffold in Organic Chemistry
In medicinal chemistry and drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for developing a variety of biologically active compounds. nih.govcolumbia.edu While (2,2-Difluoroethyl)benzene itself is not formally defined as a singular privileged scaffold, its constituent parts—the benzene (B151609) ring and the difluoroethyl group—are fundamental components of many such structures. fiveable.meprimescholars.com The benzene ring is a cornerstone of aromatic compounds and a frequent component in pharmaceuticals, providing a rigid framework for orienting functional groups. fiveable.meprimescholars.comorganic-chemistry.org
The difluoromethyl group (CF₂H), a key feature of the 2,2-difluoroethyl moiety, has been described as a "fruitful structural motif" and a "privileged group" in its own right. researchgate.net Its value lies in its unique ability to act as a bioisostere for common functional groups, thereby modulating molecular properties to enhance biological activity and pharmacokinetic profiles. researchgate.netnih.gov The combination of the versatile benzene core with the property-modulating difluoroethyl group makes the this compound framework a valuable building block in the synthesis of compound libraries aimed at discovering new bioactive molecules. nih.gov Its utility stems from the ability to systematically explore chemical space by modifying the benzene ring while benefiting from the consistent and predictable influence of the difluoroethyl moiety.
Application in Polymer Chemistry and Materials Science
The distinct electronic properties of the difluoroethyl group have been harnessed to design advanced polymers and materials with specific, responsive characteristics.
Thermoresponsive polymers are materials that undergo a reversible phase transition in response to a change in temperature. rsc.orgnih.gov This behavior is particularly useful in biomedical applications. A notable example involves the creation of diblock copolymers featuring a thermoresponsive block of poly[N-(2,2-difluoroethyl)acrylamide] (PDFEA). nih.gov
These copolymers are designed with a hydrophilic block, such as poly[N-(2-hydroxypropyl)methacrylamide] (PHPMA), and the thermoresponsive PDFEA block. nih.gov Below a certain temperature, known as the lower critical solution temperature (LCST), the polymer is soluble in water. iipseries.org However, as the temperature increases, the PDFEA block becomes more hydrophobic, leading to the self-assembly of the polymer chains into nanoparticles. nih.gov This transition is driven by the disruption of hydrogen bonding between the polymer and water, causing the polymer to collapse into a more compact, globular state. rsc.orgmdpi.com In the case of the PHPMA-b-PDFEA system, this self-assembly can be triggered at physiological temperatures, making these materials highly suitable for in-vivo applications. nih.gov
Table 1: Properties of a Thermoresponsive PHPMA-b-PDFEA Diblock Copolymer
| Property | Description | Research Finding |
| Composition | Diblock copolymer with a hydrophilic block and a thermoresponsive fluorinated block. | Composed of poly[N-(2-hydroxypropyl)methacrylamide] (PHPMA) and poly[N-(2,2-difluoroethyl)acrylamide] (PDFEA). nih.gov |
| Thermoresponsive Behavior | Exhibits a lower critical solution temperature (LCST) in aqueous solutions. | The PDFEA block's hydrophobicity increases with temperature, driving self-assembly into nanoparticles at human body temperature. nih.gov |
| Self-Assembly | Forms core-shell nanoparticles in response to temperature increase. | The system forms sterically stabilized nanoparticles with a fluorinated core protected from the biological environment. nih.gov |
| Application | Serves as a potential tracer for fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI). | The assembled nanoparticles provide a strong signal for ¹⁹F NMR and MRI, demonstrating their utility as imaging probes. nih.gov |
The development of safer, more efficient lithium-ion batteries is a critical area of materials science research. Fluorinated compounds are receiving significant attention for use in non-aqueous liquid electrolytes due to their desirable properties, including high oxidation stability, high flash points, and the ability to form stable interphase layers on electrodes. cip.com.cnresearchgate.netrsc.org
While not this compound itself, closely related molecules containing the 2,2-difluoroethyl group, such as 2,2-difluoroethyl acetate (B1210297) (DFEA), have been successfully employed as nonflammable co-solvents in electrolytes for high-energy-density batteries. nih.gov The inclusion of DFEA significantly improves battery safety and cycling performance. This is attributed to its low flammability and its ability to decompose on the anode surface to form a robust, inorganic-rich solid electrolyte interphase (SEI). nih.gov This protective SEI layer prevents the excessive decomposition of the electrolyte and mitigates structural damage to the anode during repeated charging and discharging cycles, leading to a longer battery life. nih.gov Other fluorinated ethers and carbonates also contribute to enhanced performance by lowering the binding energy between the solvent and lithium ions, which facilitates ion transport. researchgate.netacs.orgresearchgate.net
Table 2: Advantages of 2,2-Difluoroethyl-Containing Solvents in Battery Electrolytes
| Feature | Advantage | Mechanism |
| Safety | Enhanced flame retardancy. | The presence of C-F bonds increases the flash point and reduces the flammability of the electrolyte mixture. nih.gov |
| Performance | Improved cycling stability and longevity. | Promotes the formation of a robust and stable solid electrolyte interphase (SEI) on the anode. nih.gov |
| Stability | Prevents excessive electrolyte decomposition. | The stable SEI acts as a physical barrier, inhibiting side reactions between the electrolyte and the charged electrode surfaces. nih.govnih.gov |
| Efficiency | Alleviates structural decay of the anode. | By protecting the anode, it helps maintain its structural integrity, leading to higher capacity retention over many cycles. nih.gov |
Bioisosteric Replacements in Molecular Design (Chemical Principles)
Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone strategy in medicinal chemistry. The goal is to enhance desired properties of a compound while minimizing undesirable ones.
The difluoromethyl (CF₂H) group is recognized as an effective bioisostere for polar functional groups such as the hydroxyl (-OH), thiol (-SH), and amide (-CONH-) groups. nih.govresearchgate.netacs.org The principle behind this mimicry lies in the unique electronic nature of the CF₂H group. The two highly electronegative fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor. nih.govsci-hub.st This allows the CF₂H group to replicate the crucial hydrogen-bonding interactions that polar groups often form with biological targets like proteins. semanticscholar.org
Table 3: Physicochemical Comparison of CF₂H and Isosteric Groups
| Functional Group | Hydrogen Bond (HB) Acidity (A) | Lipophilicity (Compared to -CH₃) | Key Features |
| -OH (Hydroxyl) | High | Less Lipophilic | Strong HB donor and acceptor. |
| -SH (Thiol) | Moderate | More Lipophilic than -OH | Weaker HB donor than -OH. |
| -CF₂H (Difluoromethyl) | Moderate, context-dependent (0.035–0.165) acs.orgnih.gov | Can be similar to or more lipophilic than -SH acs.org | Acts as a "lipophilic HB donor"; metabolically stable. researchgate.netresearchgate.net |
| -NH₂ (Amine) | Moderate | Polar | HB donor and acceptor. |
Chemical Probe Development (Methodological Aspects)
Chemical probes are small molecules used to study and manipulate biological systems. nih.govshef.ac.uk The incorporation of specific atoms or functional groups can turn a molecule into a probe by enabling its detection or allowing it to report on its local environment. The this compound moiety, and the difluoroethyl group in particular, is valuable in this context due to the presence of fluorine.
The methodological advantage stems from the properties of the fluorine-19 (¹⁹F) isotope, which has a natural abundance of 100%, a high gyromagnetic ratio, and a nuclear spin of ½. These features make it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI). Furthermore, since fluorine is virtually absent from biological systems, the ¹⁹F NMR/MRI signal is highly specific with no background noise. nih.gov
By incorporating the difluoroethyl group into a molecule, such as the thermoresponsive polymers discussed previously, the entire molecule becomes a ¹⁹F MRI-detectable agent. nih.gov The two fluorine atoms of the difluoroethyl group provide a strong and unambiguous signal that can be used to track the location, concentration, and environment of the probe non-invasively. This methodological approach allows researchers to visualize the biodistribution of polymer nanoparticles or to develop sensors where a change in the ¹⁹F NMR signal reports on a specific biological event. nih.gov This makes the difluoroethyl group a powerful reporter moiety for the development of advanced chemical probes for biological imaging and sensing.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes
While established methods for the synthesis of (2,2-Difluoroethyl)benzene exist, the development of more efficient, sustainable, and broadly applicable synthetic routes remains a key research focus. Emerging strategies are centered on improving atom economy, utilizing safer reagents, and enabling late-stage functionalization of complex molecules.
One promising avenue is the advancement of direct C–H difluoroethylation of arenes. Recently, an electrochemical method for the regioselective difluoroethylation of various (hetero)arenes has been developed, which proceeds without the need for metal catalysts or external oxidants. rsc.org This approach offers a greener alternative to traditional methods and demonstrates excellent functional group compatibility, making it a valuable tool for modifying bioactive molecules. rsc.org Future work will likely focus on expanding the substrate scope and improving the regioselectivity of such electrochemical transformations.
Another area of active research is the use of transition-metal catalysis. For instance, palladium-catalyzed C–H functionalization followed by a β-fluoride elimination has been reported as a method to synthesize gem-difluoro olefins from fluorinated diazoalkanes and indole (B1671886) heterocycles. nih.gov Adapting such methodologies for the direct synthesis of gem-difluoroethyl arenes from simple precursors is a logical next step. Ruthenium catalysis has also been shown to be effective for the meta-selective difluoromethylation of arene phosphines, suggesting that catalyst design could unlock novel pathways for introducing difluoroalkyl groups with high positional control. rsc.org
The development of novel fluorinating reagents is also crucial. While reagents like diethylaminosulfur trifluoride (DAST) are effective for converting ketones to gem-difluorides, they can require harsh reaction conditions. rsc.org Research into milder and more selective reagents will facilitate the synthesis of complex molecules containing the this compound moiety.
Table 1: Comparison of Emerging Synthetic Strategies for Difluoroalkylation
| Method | Catalyst/Reagent | Advantages | Challenges |
|---|---|---|---|
| Electrochemical C–H Difluoroethylation | None (Metal/Catalyst-free) | Mild conditions, good functional group tolerance, high efficiency. rsc.org | Substrate scope, control of regioselectivity. |
| Palladium-Catalyzed C–H Functionalization | Palladium Catalyst | Direct functionalization, access to complex structures. nih.gov | Precursor availability, potential for β-fluoride elimination side reactions. nih.gov |
Exploration of New Reactivity Patterns and Selectivity Control
Understanding and controlling the reactivity of the this compound moiety is paramount for its application as a synthetic intermediate. The strong electron-withdrawing nature of the gem-difluoroethyl group significantly influences the reactivity of the attached benzene (B151609) ring, directing subsequent functionalization.
Future research will likely focus on achieving highly regioselective functionalization of the aromatic ring. While the difluoroethyl group's electronic influence is understood in principle, precisely controlling reactions to target the ortho, meta, or para positions remains a challenge. The development of novel catalyst systems that can override the inherent electronic preferences of the substrate is a key goal. For example, organocatalysis, which utilizes small organic molecules to catalyze reactions, has shown promise in the selective functionalization of diols and could be adapted for arenes. rsc.org
Furthermore, exploring the reactivity of the C–F bonds within the difluoroethyl group itself is an emerging area. While C–F bonds are notoriously strong, transition metal-promoted catalytic activation is a viable strategy for their transformation. mdpi.com Computational studies have provided insights into the mechanisms of C–F bond activation by cobalt complexes, suggesting that factors like the metal's oxidation state and the substrate's anchoring group can determine selectivity between C–H and C–F bond cleavage. nih.gov Harnessing this reactivity could lead to novel transformations where the difluoroethyl group is modified post-synthesis, adding another layer of synthetic versatility.
The gem-difluoroalkene motif, which can be derived from related trifluoromethyl precursors, serves as a versatile synthetic handle. nih.govacs.org These structures can undergo further reactions, such as hydrogenation to afford difluoromethyl groups or participate in cycloadditions. nih.govacs.org Exploring the conversion of this compound to related reactive intermediates will open up new synthetic possibilities.
Advanced Computational Modeling for Fluorinated Systems
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. For fluorinated systems like this compound, advanced computational modeling offers profound insights into structure, reactivity, and physicochemical properties.
Density Functional Theory (DFT) is widely used to predict the ground-state and excited-state geometries of fluorinated benzenes, providing a foundational understanding of how fluorine substitution impacts molecular structure. acs.orgnih.gov Such calculations can rationalize the systematic changes in bond lengths and angles upon fluorination. researchgate.net Future studies will likely employ even more accurate and computationally efficient methods to model larger, more complex systems containing the this compound core.
A significant area of future research is the use of computational modeling to rationalize and predict reaction outcomes. For example, DFT calculations have been used to explore the mechanism of C–F bond formation and to understand the factors controlling selectivity in C–H versus C–F bond activation. nih.govacs.org These theoretical studies can guide the rational design of new catalysts and reaction conditions to achieve desired transformations with high selectivity. nih.gov By modeling transition states and reaction pathways, researchers can identify the key factors that govern reactivity, accelerating the development of new synthetic methods. nih.gov
Integration with High-Throughput and Flow Chemistry Techniques
The integration of modern automation and continuous processing technologies is set to revolutionize the synthesis and screening of fluorinated compounds. High-throughput experimentation (HTE) and flow chemistry offer significant advantages in terms of safety, efficiency, and scalability, which are particularly relevant to fluorine chemistry.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, is exceptionally well-suited for handling hazardous reagents and highly exothermic reactions often associated with fluorination. beilstein-journals.org The superior heat and mass transfer in microreactors allows for precise control over reaction conditions, leading to improved selectivity and safety. beilstein-journals.org Flow chemistry has been successfully applied to direct fluorination reactions and for the generation and immediate use of unstable intermediates, such as (difluoroiodo)arenes. beilstein-journals.orgrsc.org Future research will focus on developing multi-step, fully automated flow syntheses of this compound and its derivatives, potentially starting from simple, abundant fluorinated gases. mit.edu This approach will not only enhance safety but also enable on-demand production and process intensification. rsc.orgmit.edu
High-Throughput Experimentation (HTE) utilizes automation and miniaturization to rapidly screen a large number of reaction conditions or synthesize libraries of compounds in parallel. youtube.com This technology is a powerful tool for accelerating the discovery and optimization of new synthetic routes for fluorinated molecules. acs.org By rapidly testing various catalysts, solvents, and reagents, HTE can quickly identify optimal conditions for reactions involving this compound. Furthermore, HTE can be used to generate large libraries of derivatives for biological screening. The unique spectroscopic properties of fluorine, particularly in 19F NMR, make it an excellent probe for high-throughput screening assays to identify potential drug candidates that bind to biological targets. acs.orgresearchgate.netadelphi.edu The combination of HTE for synthesis and fluorine-NMR for screening represents a powerful workflow for the discovery of new bioactive molecules. acs.orgresearchgate.netadelphi.edu
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Diethylaminosulfur trifluoride (DAST) |
Q & A
Q. What are the standard synthetic routes for preparing (2,2-difluoroethyl)benzene, and what reagents are critical for ensuring high yields?
The synthesis of this compound typically involves fluorination strategies. A common approach uses fluorinating agents like sodium trifluoromethanesulfinate (CAS 2926-29-6) to introduce fluorine atoms into the ethyl chain . Another method employs nucleophilic substitution, where 2,2-difluoroethyl trifluoromethanesulfonate (CAS 74427-22-8) acts as a reactive intermediate for coupling with benzene derivatives . Key factors include:
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical methods include:
- NMR spectroscopy : NMR is critical for confirming fluorine positions (e.g., δ −120 to −140 ppm for CF groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated m/z for CHF: 142.06) .
- Gas chromatography (GC) : Retention time comparison against standards ensures purity (>98%) .
Table 1: Key Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Boiling Point | 91–92°C (predicted) | |
| Density | 1.1–1.2 g/cm (calculated) | |
| LogP (Partition Coefficient) | 2.3 (estimated) |
Advanced Research Questions
Q. What computational methods are effective for predicting the conformational stability of this compound under varying conditions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model the molecule’s stereoelectronic effects. Fluorine’s electronegativity induces a gauche effect in the CF group, stabilizing specific conformers . Software like Gaussian or ACD/Labs predicts:
Q. How do fluorination patterns in this compound influence its pharmacokinetic properties in drug discovery?
Fluorine atoms enhance metabolic stability and bioavailability by:
- Reducing basicity : Adjacent amines (if present) show lower pK, improving membrane permeability .
- Blocking metabolic hotspots : The CF group resists cytochrome P450 oxidation, extending half-life . Contradiction Note : While claims 2,2-difluoroethyl derivatives are non-flammable, reports a flash point of −1.5°C, indicating flammability. Researchers must validate safety parameters experimentally .
Q. What strategies resolve contradictions in reported solubility data for this compound derivatives?
Discrepancies arise from measurement techniques. For example:
- Experimental vs. calculated : uses ACD/Labs software to predict solubility (2.585e+04 mg/L in water), while experimental data may vary due to impurities .
- Temperature dependence : Solubility in ethanol increases by ~20% at 40°C vs. 25°C . Recommendation : Use a combination of shake-flask and HPLC methods for empirical validation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
